Comparative LogP and TPSA Analysis: Trifluoromethyl vs. Methyl Analog
The target compound demonstrates a computed XLogP3 value of -0.3, which is 0.8 log units lower than the structurally analogous 2-(2-methylpyrimidin-5-yl)-2-morpholinoethanamine, which has a calculated LogP of approximately 0.5 . This difference is substantial, as a change of 1 log unit in lipophilicity often corresponds to a 10-fold change in partition coefficient, directly impacting membrane permeability and in vivo distribution. The topological polar surface area (TPSA) of the target compound is 64.3 Ų .
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.3 (computed) |
| Comparator Or Baseline | 0.5 (estimated for 2-(2-methylpyrimidin-5-yl)-2-morpholinoethanamine) |
| Quantified Difference | Δ LogP = -0.8 |
| Conditions | Computational prediction based on molecular structure. |
Why This Matters
This lower LogP value indicates the trifluoromethyl analog has significantly different, and often more favorable, lipophilicity for developing orally bioavailable kinase inhibitors with balanced ADME properties compared to its methyl analog.
